4-ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide
Description
4-ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with ethoxy (C₂H₅O) and fluorine groups at the 4- and 3-positions, respectively. The sulfonamide group (-SO₂NH-) is linked to a piperidin-4-ylmethyl moiety, which is further functionalized with a thiophen-2-ylmethyl group at the piperidine nitrogen. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor modulation .
The compound’s design leverages the thiophene ring’s electron-rich nature for π-π interactions, while the ethoxy and fluorine substituents enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3S2/c1-2-25-19-6-5-17(12-18(19)20)27(23,24)21-13-15-7-9-22(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,21H,2,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBUSYLLCWEWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This compound has garnered interest due to its structural features, which suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 358.47 g/mol. The compound features an ethoxy group, a fluorine atom, and a sulfonamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including the compound . The following table summarizes key findings related to its antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Escherichia coli | 3.90 μg/mL | Bactericidal action |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.381 μM (Ciprofloxacin comparison) | Inhibition of biofilm formation |
Case Studies
-
Study on Biofilm Inhibition :
A study demonstrated that the compound effectively inhibited biofilm formation in MRSA at concentrations as low as 0.007 mg/mL, showing a biofilm inhibition percentage (BI) ranging from 70.8% to 89.9% . This suggests that the compound not only acts on planktonic cells but also targets biofilm-associated bacteria. -
Comparative Efficacy :
In a comparative study, the compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin and levofloxacin, indicating its potential as an alternative therapeutic agent .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomal function, leading to a halt in protein production essential for bacterial growth.
- Nucleic Acid Synthesis Disruption : It has been observed to inhibit the synthesis of nucleic acids, further compromising bacterial replication and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide with structurally related sulfonamide and heterocyclic derivatives:
Key Observations :
Substituent Variability: The target compound’s ethoxy group distinguishes it from analogs with methoxy (e.g., CAS:1219134-69-6) or trifluoromethoxy groups (e.g., CAS:1141895-52-4) . Ethoxy may enhance lipophilicity compared to smaller alkoxy groups. The thiophen-2-ylmethyl-piperidine linkage is unique compared to compounds like CAS:1219134-69-6, which use methylpiperidine-amino groups . This thiophene moiety could improve binding to sulfur-rich enzyme pockets .
Heterocyclic Core Differences: Unlike 1,2,4-triazole derivatives (e.g., CAS:561295-12-3), the target compound lacks a triazole ring but retains sulfonamide and piperidine motifs, suggesting divergent target specificity .
Physicochemical Properties :
- Triazole analogs (e.g., CAS:561295-12-3) exhibit lower melting points (126–182°C) due to reduced molecular symmetry, whereas the target compound’s rigid benzene-sulfonamide core may increase melting points .
- The fluorine and ethoxy groups likely confer moderate logP (~2.5–3.5), balancing solubility and membrane permeability .
Biological Implications :
- Thiophene-containing sulfonamides (e.g., CAS:785817-38-1) are reported in antimicrobial and anticancer contexts, suggesting the target compound may share similar applications .
- Piperidine-sulfonamide hybrids (e.g., CAS:1215321-47-3) often target CNS receptors, but the thiophene moiety in the target compound may redirect activity toward peripheral enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
